molecular formula C7H8ClNOS B2881791 S-Methyl-S-(4-chlorophenyl) sulfoximine CAS No. 22132-99-6

S-Methyl-S-(4-chlorophenyl) sulfoximine

Cat. No. B2881791
CAS RN: 22132-99-6
M. Wt: 189.66
InChI Key: XSKJSJPUIQNRSQ-UHFFFAOYSA-N
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Description

“S-Methyl-S-(4-chlorophenyl) sulfoximine” is a chemical compound with the CAS Number: 22132-99-6 . It has a molecular weight of 189.67 and is a brown solid . The IUPAC name for this compound is 1-chloro-4-(methylsulfonimidoyl)benzene .


Molecular Structure Analysis

The molecular formula of “S-Methyl-S-(4-chlorophenyl) sulfoximine” is C7H8ClNOS . The InChI code for this compound is 1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H2,(H2,9,10) .


Physical And Chemical Properties Analysis

“S-Methyl-S-(4-chlorophenyl) sulfoximine” is a brown solid . It should be stored at 0-8 degrees Celsius .

Scientific Research Applications

1. Crystal Structure Analysis

Sulfones like methyl-(4-chlorophenyl)sulfone, a compound related to S-Methyl-S-(4-chlorophenyl) sulfoximine, are studied for their biological activity. X-ray diffraction is utilized to determine their crystal and molecular structures, revealing paired molecular orientations and endless ribbons in their architecture (Adamovich et al., 2017).

2. Chemical Stability and Hydrogen Bonding Properties

Sulfoximines, including derivatives similar to S-Methyl-S-(4-chlorophenyl) sulfoximine, are notable in drug discovery for their hydrogen bonding capabilities and chemical stability. Their photochemistry and the role of reactive intermediates like nitrenes are explored in recent studies (Isor et al., 2021).

3. Insecticide and Pesticide Development

The sulfoximine class, as exemplified by sulfoxaflor, shows high efficacy against various sap-feeding insects, including those resistant to other insecticides. This class functions uniquely at insect nicotinic acetylcholine receptors, differing from other nAChR agonists like neonicotinoids (Sparks et al., 2013).

4. Organic Synthesis and Chemical Reactions

S-Methyl-S-(4-chlorophenyl) sulfoximine and its derivatives are used in various organic synthesis processes. For example, sulfoximine-assisted Pd(II)-catalyzed bromination and chlorination of primary β-C(sp3)-H bonds are realized using sulfoximine-directed compounds (Rit et al., 2014).

5. Environmental Stability and Degradation

Studies on related sulfoxime compounds, such as O-(3-phenoxybenzyl)-2-methylthio-1-(4-chlorophenyl)propyl ketone oxime, indicate their stability in aqueous environments and their degradation pathways, which are relevant for understanding the environmental impact of sulfoximine-based compounds (Xiao-guang, 2007).

properties

IUPAC Name

(4-chlorophenyl)-imino-methyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKJSJPUIQNRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Methyl-S-(4-chlorophenyl) sulfoximine

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